2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole
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Overview
Description
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a diphenylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole typically involves multi-step reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thiazole Formation: The final step involves the cyclization of the intermediate product with a thioamide to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiazole ring or the phenyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds when involved in Suzuki-Miyaura coupling.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole depends on its application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Chemical Reactivity: The bromomethyl group is highly reactive and can undergo various substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylphenylboronic acid pinacol ester: Similar in structure but contains a boronic acid ester group instead of a thiazole ring.
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: Contains a dioxane ring and is used in fine organic synthesis.
Uniqueness
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is unique due to its combination of a bromomethyl group and a thiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C22H16BrNS |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C22H16BrNS/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
MFXACAOIEZPUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
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